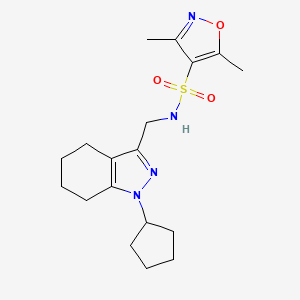

![molecular formula C20H24N2O2 B2885149 1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 887348-56-3](/img/structure/B2885149.png)

1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

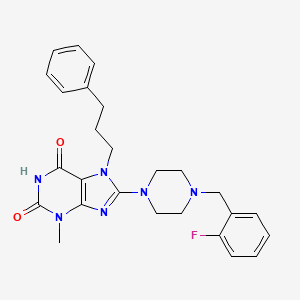

“1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol” is a chemical compound that contains a benzimidazole nucleus . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest due to their diverse biological and clinical applications . The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cellular Staining

Compounds related to benzimidazoles, such as Hoechst 33258 and its analogs, are known for their strong affinity to the minor groove of double-stranded DNA. These compounds have specificity for AT-rich sequences and have been widely used for fluorescent DNA staining in cell biology, facilitating chromosome and nuclear staining, and analysis of nuclear DNA content values through flow cytometry. Their unique interaction with DNA makes them invaluable tools in molecular biology and genetics research (Issar & Kakkar, 2013).

Environmental Impact and Ecotoxicology

Benzimidazole derivatives, including parabens (a class of preservatives with benzimidazole-related chemical structures), have been studied for their occurrence, fate, and behavior in aquatic environments. Despite their widespread use, these compounds pose concerns due to their potential as weak endocrine disrupters. Research into their environmental impact, including biodegradability and persistence in water bodies, helps assess the ecological risks associated with their use (Haman et al., 2015).

Anticancer Potential

The benzimidazole core structure is foundational in the design of anticancer agents. These derivatives have shown promise through various mechanisms of action, including intercalation into DNA, inhibition of topoisomerases, and as tubulin inhibitors. The versatility of the benzimidazole scaffold allows for rational drug design targeting specific cancer types, making it a focal point in the development of new therapeutic strategies (Akhtar et al., 2019).

Optoelectronic Materials

Benzimidazole and its functionalized derivatives have been explored for their application in optoelectronic materials. Incorporating benzimidazole units into π-extended conjugated systems has shown potential for creating novel materials suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The electronic properties of benzimidazole derivatives can be tuned for specific applications, highlighting their versatility beyond biomedical applications (Lipunova et al., 2018).

Wirkmechanismus

Target of Action

Benzimidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins .

Mode of Action

The compound’s interaction with its targets can be inferred from the general mechanism of benzimidazole derivatives. They can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with various biochemical pathways, depending on their specific targets .

Eigenschaften

IUPAC Name |

1-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-15-9-11-16(12-10-15)24-14-13-22-18-8-6-5-7-17(18)21-20(22)19(23)4-2/h5-12,19,23H,3-4,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYLTZILMORDEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(CC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885070.png)

![2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B2885076.png)

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2885077.png)

![4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2885079.png)

![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)

![tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2885085.png)

![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)